molecular formula C16H20N4O B2795374 5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine CAS No. 2380096-19-3

5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine

Cat. No.: B2795374
CAS No.: 2380096-19-3
M. Wt: 284.363
InChI Key: VSAATASLCBNPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine, also known as MPP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MPP is a pyrimidine derivative that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine acts by inhibiting the reuptake of dopamine by the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in increased dopamine signaling. This mechanism of action is similar to that of other dopamine reuptake inhibitors, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on dopamine signaling, this compound has also been shown to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. This compound has also been shown to have effects on various cellular processes, such as mitochondrial function and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine for lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the dopamine system and for developing new drugs for the treatment of dopamine-related disorders. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine. One area of research is the development of new drugs for the treatment of Parkinson's disease and other dopamine-related disorders. Another area of research is the development of new imaging techniques for studying the dopamine system in vivo. Additionally, there is potential for this compound to be used as a tool for studying other neurotransmitter systems and cellular processes.

Synthesis Methods

The synthesis of 5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine involves the reaction of 5-methyl-2-chloropyrimidine with 3-(pyridin-4-yloxymethyl)piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures and under an inert atmosphere. The resulting product is then purified using various chromatography techniques.

Scientific Research Applications

5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have a high affinity for the dopamine transporter. This makes this compound a potential candidate for the development of new drugs for the treatment of Parkinson's disease and other disorders of the dopamine system.

Properties

IUPAC Name

5-methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-9-18-16(19-10-13)20-8-2-3-14(11-20)12-21-15-4-6-17-7-5-15/h4-7,9-10,14H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAATASLCBNPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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